

Ziyuglycoside I: A Comprehensive Technical Review of Its Biological Activities and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Ziyuglycoside I, a triterpenoid saponin primarily isolated from the roots of Sanguisorba officinalis L., has garnered significant attention for its diverse and potent pharmacological activities.[1][2] This document provides an in-depth review of the existing literature on **Ziyuglycoside I**, covering its chemical properties, biological effects, mechanisms of action, and synthetic approaches. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Chemical and Physical Properties

Ziyuglycoside I is a complex natural glycoside with the formal name 3β -(α -L-arabinopyranosyloxy)-19-hydroxy-urs-12-en-28-oic acid, β -D-glucopyranosyl ester.[1] Its structure consists of a pentacyclic triterpenoid aglycone linked to two sugar moieties, an arabinopyranose and a glucopyranose. This intricate structure is foundational to its biological functions.



Property	Value	Reference
Molecular Formula	C41H66O13	[1]
Formula Weight	767.0 g/mol	[1]
CAS Number	35286-58-9	[1]
Appearance	Solid	[1]
Solubility	DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): Insoluble	[1]
Natural Sources	Sanguisorba officinalis, Ilex paraguariensis	[2]

Biological Activities and Therapeutic Potential

Ziyuglycoside I exhibits a range of biological activities, with the most prominent being its anticancer, anti-wrinkle, and hematopoietic protective effects.

Research has highlighted the potent antitumor effects of **Ziyuglycoside I** against various cancer cell lines, particularly in breast and cervical cancers.[3][4]

- Breast Cancer: In MDA-MB-231 human breast carcinoma cells, a triple-negative breast cancer (TNBC) line, **Ziyuglycoside I** demonstrates significant anti-proliferative activity with an IC50 value of 13.96 μM.[1][5] Its mechanism involves inducing G2/M phase cell cycle arrest and promoting apoptosis through both intrinsic and extrinsic pathways.[3][5]
- Cervical Cancer: Studies on HeLa and SiHa cervical cancer cells show that Ziyuglycoside I significantly decreases cell viability in a concentration-dependent manner.[4] A concentration of 15 μM was found to have a significant inhibitory effect.[4]



Activity	Cell Line	Quantitative Data	Reference
Anti-proliferation	MDA-MB-231 (Breast Cancer)	IC50 = 13.96 μM	[1][5]
Apoptosis Induction	MDA-MB-231 (Breast Cancer)	Apoptotic cells increased from 2.43% to 44.76% at 20 μM	[5]
Anti-proliferation	HeLa & SiHa (Cervical Cancer)	Significant inhibition at 15 μΜ	[4]

Ziyuglycoside I has been identified as a promising active ingredient in cosmetics for its anti-wrinkle properties.[6] It functions by stimulating the production of type I collagen in human fibroblast cells.[1][7] This action helps to improve skin elasticity and reduce the appearance of wrinkles.

Collagen Synthesis: In CCD-1064Sk human fibroblast cells, Ziyuglycoside I increased the expression of type I collagen by up to 71.3% at a concentration of 50 μΜ.[6][7] Clinical studies of formulations containing Ziyuglycoside I have shown significant anti-wrinkle effects compared to placebo.[6]

Beyond its anticancer and cosmetic applications, **Ziyuglycoside I** has been shown to protect hematopoietic stem cells and increase leukocyte counts, suggesting its potential use in treating myelosuppression, a common side effect of chemotherapy and radiotherapy.[8] Pharmacokinetic studies in rats have been conducted to understand its absorption, distribution, metabolism, and excretion, with a lower limit of quantification (LLOQ) established at 2 ng/mL in rat plasma.[9]

Mechanism of Action: Signaling Pathways

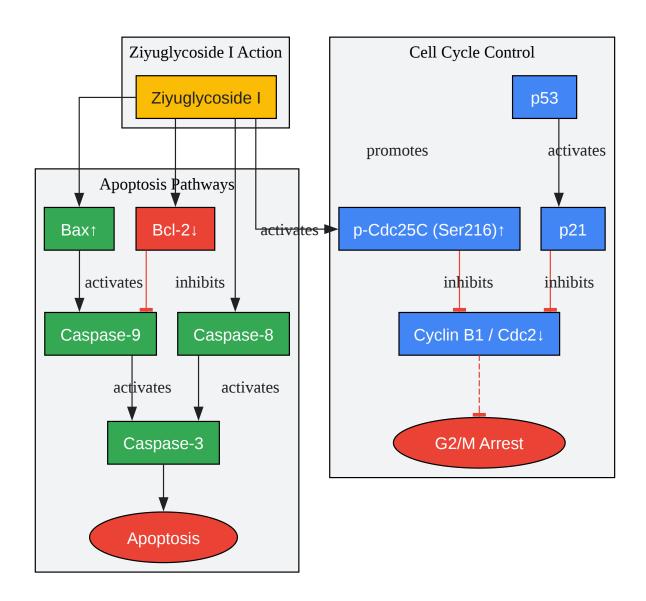
The anticancer effects of **Ziyuglycoside I** are mediated by its modulation of key signaling pathways that control cell cycle progression and apoptosis.

In breast cancer cells, **Ziyuglycoside I** upregulates the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][3] This leads to the G2/M



phase cell cycle arrest. The process involves the phosphorylation of Cdc25C and the decreased expression of Cyclin B1 and Cdc2.[3]

Simultaneously, **Ziyuglycoside I** triggers apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This is evidenced by the increased activity and cleavage of initiator caspases (caspase-8 and caspase-9) and the effector caspase (caspase-3).[3][5] The compound also upregulates the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[5]



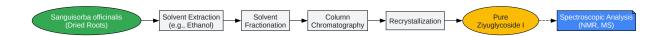
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Caption: Signaling pathway of **Ziyuglycoside I**-induced cell cycle arrest and apoptosis.

Isolation and Synthesis of Ziyuglycoside I

Ziyuglycoside I is typically isolated from the dried roots of Sanguisorba officinalis. The general workflow involves extraction with a solvent, followed by purification using various chromatographic techniques.



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Caption: General workflow for the isolation and purification of **Ziyuglycoside I**.

The total synthesis of complex natural glycosides like **Ziyuglycoside I** is a significant challenge in organic chemistry.[10] While a specific, detailed total synthesis of **Ziyuglycoside I** is not readily available in the reviewed literature, the general strategy would involve two major phases:

- Synthesis of the Aglycone: The stereoselective synthesis of the 19-hydroxy-urs-12-en-28-oic acid core. This is a complex undertaking due to the multiple stereocenters of the triterpenoid structure.
- Glycosylation: The stepwise and stereocontrolled attachment of the L-arabinopyranose and D-glucopyranose units to the aglycone at the C3 and C28 positions, respectively. This requires careful selection of protecting groups and glycosylation methods (e.g., using glycosyl halides, trichloroacetimidates, or thioglycosides as donors) to achieve the desired α and β linkages.[11][12] The development of efficient and stereoselective glycosylation reactions remains a key area of research for accessing such molecules.[10]

Experimental Protocols

This protocol is used to assess the anti-proliferative effects of **Ziyuglycoside I**.



- Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
- Treatment: Treat the cells with various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20, 40, 80, 160 μM) dissolved in a suitable solvent like DMSO (ensure final DMSO concentration is non-toxic, typically <0.1%).[3] Include a vehicle control group.
- Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).
- Reagent Addition: Add 10 μ L of CCK-8 solution or 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C. If using MTT, subsequently add 150 μ L of DMSO to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 The IC50 value can be determined by plotting viability against the log of the drug concentration.

This protocol is used to measure the expression levels of specific proteins in pathways affected by **Ziyuglycoside I**.

- Cell Lysis: After treatment with **Ziyuglycoside I** for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Caspase-3, Bcl-2, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. β-actin or GAPDH is typically used as a loading control.[3]

This protocol quantifies the activity of key apoptosis-related enzymes.

- Cell Lysate Preparation: Treat cells with **Ziyuglycoside I** for 24 hours. Harvest the cells and prepare cell lysates according to the manufacturer's instructions for a colorimetric caspase activity assay kit (e.g., for Caspase-3, -8, or -9).
- Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9).
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the active caspase.
- Analysis: Quantify the caspase activity by comparing the absorbance of the treated samples to the untreated control.[3]

Conclusion



Ziyuglycoside I is a multifaceted natural product with significant therapeutic potential, particularly in oncology and dermatology. Its well-defined mechanism of action in inducing cancer cell death provides a strong basis for its development as an adjuvant anticancer agent. Furthermore, its demonstrated ability to boost collagen production validates its use in cosmeceutical applications. While isolation from its natural source is established, the total chemical synthesis of **Ziyuglycoside I** remains a complex challenge that, if overcome, could provide a scalable and reliable source for further drug development and clinical investigation. The detailed protocols and pathway analyses provided herein serve as a valuable resource for researchers dedicated to exploring the full potential of this promising molecule.

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- To cite this document: BenchChem. [Ziyuglycoside I: A Comprehensive Technical Review of Its Biological Activities and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568928#ziyuglycoside-i-literature-review-and-synthesis]

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